ent-16S,17-Dihydroxyatisan-3-one
Overview
Description
Ent-16S,17-Dihydroxyatisan-3-one is a natural diterpenoid compound found in various plants, including the roots of Euphorbia kansui and the leaves of Andrographis paniculata. It belongs to the diterpenoid family and has been studied for its potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-16S,17-Dihydroxyatisan-3-one involves several steps, starting from readily available starting materials. One common synthetic route includes the use of diterpenoid precursors, which undergo a series of oxidation and reduction reactions to form the desired compound. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the transformations .
Industrial Production Methods
Industrial production of this compound is often achieved through extraction from natural sources, such as the roots of Euphorbia kansui. The extraction process involves the use of organic solvents to isolate the compound, followed by purification steps to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ent-16S,17-Dihydroxyatisan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: The compound is used as a starting material for the synthesis of other diterpenoid derivatives.
Biology: It has been shown to modulate multidrug resistance and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Medicine: The compound’s ability to overcome multidrug resistance and induce cell death in cancer cells highlights its potential as an anticancer agent.
Industry: Ent-16S,17-Dihydroxyatisan-3-one is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ent-16S,17-Dihydroxyatisan-3-one involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate P-glycoprotein, an efflux pump that contributes to multidrug resistance in cancer cells. By inhibiting P-glycoprotein, this compound can restore the cytotoxicity of anticancer drugs and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ent-16α,17-Dihydroxykauran-3-one: Another diterpenoid with similar biological activities, particularly in inducing apoptosis in cancer cells.
Ent-3-oxoatis-16α,17-acetonide: A related compound with distinct chemical properties and potential therapeutic applications.
Ent-atisane-3β,16α,17-triol: Another diterpenoid with unique chemical and biological properties.
Uniqueness
Ent-16S,17-Dihydroxyatisan-3-one stands out due to its ability to modulate multidrug resistance and induce apoptosis in cancer cells. Its unique chemical structure and biological activities make it a valuable compound for further research and development in the field of cancer therapy .
Properties
IUPAC Name |
(1S,4S,9S,10R,12R,13S)-13-hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRAAZMCOCUCY-ALCQSMKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CCC(CC3C2(CCC1=O)C)C(C4)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@@H](CC3)[C@@](C4)(CO)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920829 | |
Record name | 16,17-Dihydroxyatisan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112523-91-8 | |
Record name | Atisan-3-one, 16,17-dihydroxy-, (5beta,8alpha,9beta,10alpha,12alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112523918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,17-Dihydroxyatisan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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